Bis(2-ethylbutoxy)(oxo)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-ethylbutoxy)(oxo)phosphanium is a compound that belongs to the class of phosphonium-based ionic liquids. These compounds are known for their unique properties, such as high thermal and chemical stability, low volatility, and wide electrochemical windows
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-ethylbutoxy)(oxo)phosphanium typically involves the reaction of phosphorus oxychloride with 2-ethylbutanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product . The general reaction scheme can be represented as follows:
POCl3+2C6H14O→(C6H14O)2PO+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-ethylbutoxy)(oxo)phosphanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: The ethylbutoxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically require the presence of a strong base or acid to facilitate the exchange of groups.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium compounds .
Wissenschaftliche Forschungsanwendungen
Bis(2-ethylbutoxy)(oxo)phosphanium has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of bis(2-ethylbutoxy)(oxo)phosphanium involves its interaction with various molecular targets and pathways. In catalysis, the compound acts as a Lewis acid, facilitating the formation of reactive intermediates that drive the reaction forward . In biological systems, its ionic nature allows it to interact with cell membranes and proteins, potentially altering their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tributyl(ethyl)phosphonium diethyl phosphate
- Trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinate
- Bis(2-oxo-3-oxazolidinyl)phosphinic chloride
Uniqueness
Bis(2-ethylbutoxy)(oxo)phosphanium stands out due to its unique combination of thermal stability, low volatility, and wide electrochemical window. These properties make it particularly suitable for high-temperature applications and as an electrolyte in electrochemical devices .
Eigenschaften
CAS-Nummer |
37032-31-8 |
---|---|
Molekularformel |
C12H26O3P+ |
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
bis(2-ethylbutoxy)-oxophosphanium |
InChI |
InChI=1S/C12H26O3P/c1-5-11(6-2)9-14-16(13)15-10-12(7-3)8-4/h11-12H,5-10H2,1-4H3/q+1 |
InChI-Schlüssel |
JLRZILDWXCCLOH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)CO[P+](=O)OCC(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.